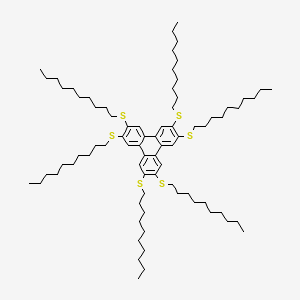
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. These compounds are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The presence of decylsulfanyl groups enhances the compound’s solubility and self-assembly properties, which are crucial for its functionality in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with decylsulfanyl groups. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis methods. For instance, the anodic treatment of catechol ketals followed by acidic hydrolysis can be employed to obtain high-quality and pure derivatives of triphenylene . This method is advantageous as it avoids the use of toxic and expensive solvents.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The decylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of triphenylene .
Scientific Research Applications
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in studying molecular interactions and self-assembly processes.
Industry: The compound is used in the production of liquid crystalline materials, which are essential for display technologies and other electronic applications
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exerts its effects involves its ability to self-assemble into ordered structures. The decylsulfanyl groups interact with each other and with the triphenylene core, leading to the formation of columnar stacks. These stacks can further organize into larger supramolecular structures, which are crucial for the compound’s functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exhibits enhanced solubility and self-assembly properties due to the longer decyl chains. This makes it particularly suitable for applications requiring high solubility and stable self-assembled structures .
Properties
CAS No. |
90430-84-5 |
|---|---|
Molecular Formula |
C78H132S6 |
Molecular Weight |
1262.3 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(decylsulfanyl)triphenylene |
InChI |
InChI=1S/C78H132S6/c1-7-13-19-25-31-37-43-49-55-79-73-61-67-68(62-74(73)80-56-50-44-38-32-26-20-14-8-2)70-64-76(82-58-52-46-40-34-28-22-16-10-4)78(84-60-54-48-42-36-30-24-18-12-6)66-72(70)71-65-77(83-59-53-47-41-35-29-23-17-11-5)75(63-69(67)71)81-57-51-45-39-33-27-21-15-9-3/h61-66H,7-60H2,1-6H3 |
InChI Key |
HZNTVQUIAUHQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
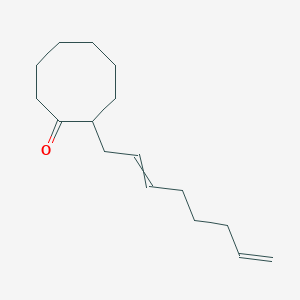
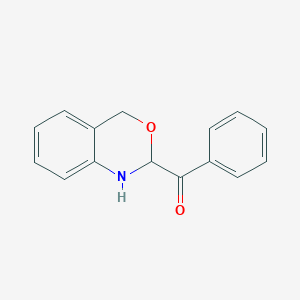
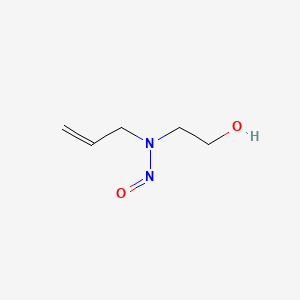
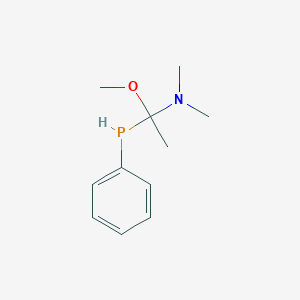
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
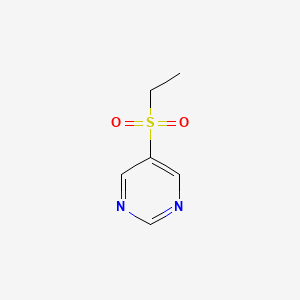
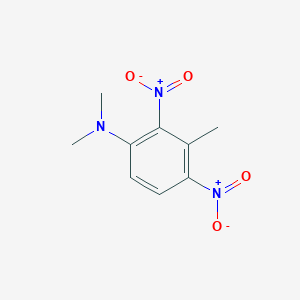

![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
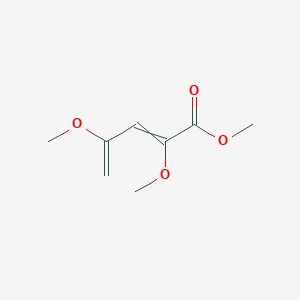
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
